molecular formula C13H17ClN2O3 B6242491 2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide CAS No. 2411252-39-4

2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide

Cat. No.: B6242491
CAS No.: 2411252-39-4
M. Wt: 284.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide is a synthetic organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common route includes the reaction of 6-(hydroxymethyl)pyridine with oxirane to form the oxolan-3-yloxy derivative. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield the corresponding amide, while oxidation could produce a carboxylic acid derivative.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxolan-3-yloxy group and chloroacetamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-({6-[(tetrahydrofuran-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide
  • 2-chloro-N-({6-[(oxolan-2-yloxy)methyl]pyridin-2-yl}methyl)acetamide

Uniqueness

2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide is unique due to the specific positioning of the oxolan-3-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

2411252-39-4

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.